Bifenazate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.06 mg/L at 20 °C, unspecified pH

In acetonitrile = 0.0956 mg/L, ethyl acetate = 0.102 mg/L, methanol =0.0447 mg/L, toluene = 0.0247 mg/L, hexane = 0.232X10-3 mg/L at 25 °C

Synonyms

Canonical SMILES

Mode of Action

One key area of scientific research on Bifenazate focuses on understanding its mode of action. Bifenazate belongs to the class of acaricides and insecticides known as Diphenylacetamides. Research suggests that Bifenazate disrupts mitochondrial electron transport in pest cells []. This process hinders the production of ATP, the cell's primary energy source, ultimately leading to pest death []. Understanding this mechanism allows researchers to develop strategies to manage pest resistance and design new acaricides and insecticides with similar modes of action.

Efficacy against Specific Pests

Another area of scientific research explores Bifenazate's effectiveness against specific pests. Studies have demonstrated its efficacy against a broad range of mite species, including twospotted spider mites, citrus red mites, and broad mites [, ]. Additionally, research shows promise in using Bifenazate to control certain insect pests, such as thrips and whiteflies []. These studies provide valuable data for pest control professionals and growers, allowing them to make informed decisions about using Bifenazate in their integrated pest management (IPM) programs.

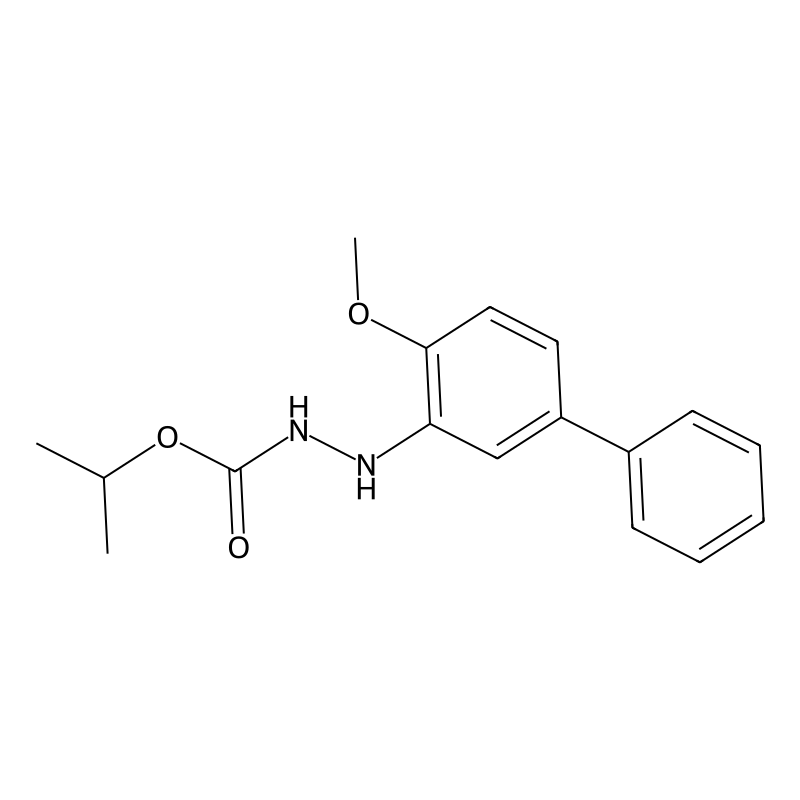

Bifenazate is a selective acaricide and insecticide belonging to the carbazate class. Its chemical name is hydrazinecarboxylic acid, 2-(4-methoxy-[1,1-biphenyl]-3-yl), 1-methylethyl ester, and it has a molecular formula of C17H20N2O3 with a molecular weight of 300.36 g/mol. Registered for agricultural use since 1999, Bifenazate is primarily utilized for controlling mite pests in various crops, including greenhouse and ornamental plants .

The compound’s mode of action involves blocking or closing gamma-aminobutyric acid (GABA)-activated chloride channels in susceptible pests, leading to over-excitation of their peripheral nervous systems . Due to its specific targeting mechanism, Bifenazate is considered an important tool in integrated pest management strategies.

- Bifenazate is considered slightly toxic to humans through oral exposure (Category III) [].

- It can cause skin and eye irritation, so proper personal protective equipment is crucial during handling [].

- Bifenazate is considered moderately toxic to some aquatic organisms and beneficial insects [].

Please Note:

- This analysis focuses on scientific research aspects of Bifenazate.

- Safety information is included but does not constitute exhaustive safety instructions.

- Always refer to official regulations and safety data sheets (SDS) for proper handling procedures.

In soil, Bifenazate exhibits rapid degradation with a half-life of around 7.2 hours in aerobic conditions. Its degradation pathways are influenced by factors such as pH and the presence of light .

The synthesis of Bifenazate typically involves the reaction of hydrazine derivatives with carboxylic acids or their esters. Specific synthetic routes may vary among manufacturers but generally include:

- Formation of Hydrazine Derivative: Reacting hydrazine with appropriate carbonyl compounds.

- Esterification: Condensing the hydrazine derivative with a substituted biphenyl carboxylic acid under acidic conditions to form the final product.

Detailed methodologies can vary based on specific industrial practices but maintain these core steps for effective synthesis.

Bifenazate is primarily used in agriculture for controlling mite populations on various crops, including:

- Greenhouse ornamentals

- Shadehouse plants

- Nursery crops

- Field-grown vegetables

Its effectiveness against specific mite species makes it a valuable component in pest management programs aimed at minimizing chemical residues while maintaining crop health .

Studies have shown that Bifenazate can interact with other pesticides when used in tank mixtures. Compatibility assessments are recommended prior to application to ensure efficacy and minimize adverse effects on both target and non-target organisms . Additionally, Bifenazate's impact on beneficial predatory species has been documented, highlighting its potential role in integrated pest management strategies where biological control agents are employed alongside chemical treatments.

Bifenazate shares structural similarities with several other compounds used in agriculture. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Class | Mode of Action | Toxicity Profile |

|---|---|---|---|

| Abamectin | Avermectin | Activates glutamate-gated chloride channels | Moderate to high toxicity |

| Fenpyroximate | Pyridazinone | Inhibits mitochondrial respiration | Moderate toxicity |

| Spinosad | Spinosyn | Activates nicotinic acetylcholine receptors | Low toxicity |

| Acrinathrin | Pyrethroid | Disrupts sodium channel function | Moderate toxicity |

Bifenazate is unique due to its specific targeting of GABA receptors compared to others that may affect different neurotransmitter systems or cellular functions. This specificity may contribute to its lower toxicity profile for non-target organisms while effectively controlling pest populations.

Bifenazate is an aromatic carbohydrazate whose molecular formula is C₁₇H₂₀N₂O₃ and whose exact mass is 300.35 g mol⁻¹ [1] [2].

- International Union of Pure and Applied Chemistry name: isopropyl 2-(4-methoxy[1,1′-biphenyl]-3-yl)hydrazine-carboxylate [3] [4].

- Simplified molecular-input line-entry specification: CC(C)OC(=O)NNc₁cc(ccc₁OC)c₂ccccc₂ [1] [4].

- InChIKey: VHLKTXFWDRXILV-UHFFFAOYSA-N [1] [5].

Table 1 – Primary molecular descriptors

| Descriptor | Value | Source |

|---|---|---|

| Molecular formula | C₁₇H₂₀N₂O₃ [1] | 1 |

| Molecular weight (g mol⁻¹) | 300.35 [2] | 4 |

| Exact mass (g mol⁻¹) | 300.147 [6] | 5 |

| Hydrogen bond donors | 1 [3] | 2 |

| Hydrogen bond acceptors | 3 [3] | 2 |

| Rotatable bonds | 7 [3] | 2 |

Physical–Chemical Properties

Table 2 – Selected physicochemical constants

| Property | Quantitative value | Experimental conditions | Source |

|---|---|---|---|

| Melting point | 122 – 125 °C | Differential scanning calorimetry | 4 [2] / 6 [7] |

| Density | 1.19 – 1.31 g cm⁻³ | 25 °C | 7 [8] / 4 [2] |

| Vapor pressure | < 1 × 10⁻⁸ atm | 25 °C | 7 [8] |

| Logarithm of the octanol–water partition coefficient | 3.4 – 3.5 | 38 °C (shake-flask) | 7 [8] / 11 [9] |

| Dissociation constant (pKₐ) | 12.94 | 23 °C, aqueous buffer | 7 [8] |

| Aqueous solubility | 2.1 mg L⁻¹ | 20 °C, neutral water | 7 [8] |

| Solubility in ethyl acetate | 102 g L⁻¹ | 20 °C | 7 [8] |

| Solubility in methanol | 45 g L⁻¹ | 20 °C | 11 [9] |

Solubility and Stability Profiles

Bifenazate is practically insoluble in water (milligram-per-litre range) but readily dissolves in medium-polarity organic solvents such as ethyl acetate and acetonitrile, reflecting a moderate hydrophobic character (logarithm of the octanol–water partition coefficient ≈ 3.5) [8] [9]. Dissociation is negligible in environmental waters because the dissociation constant lies well above neutral pH [8].

Hydrolytic stability is pH-dependent: half-life values fall from approximately nine days under acidic conditions (Potential of Hydrogen value four) to less than one hour in alkaline water (Potential of Hydrogen value nine) [10] [9]. The first step is oxidation to bifenazate-diazene, followed by hydrolytic cleavage that yields 3-hydroxy-4-methoxybiphenyl and 3,4-dihydroxybiphenyl [9].

Thermal and Photolytic Degradation Pathways

Thermogravimetric data show no mass loss below about 200 °C; rapid decomposition with exotherm occurs near 240 °C, indicating that routine processing temperatures pose minimal risk of thermal breakdown [7].

Direct photolysis proceeds rapidly in sunlit surface waters: half-life values of sixteen hours (simulated summer sunlight, Potential of Hydrogen value five) [10] and 0.9 day (twelve-hour light–dark cycles, Potential of Hydrogen value five) [9] have been measured. Identified photoproducts include bifenazate-diazene, 3,4-dihydroxybiphenyl, 3-hydroxy-4-methoxybiphenyl and carbon dioxide [9] [11]. Photolysis on soil is negligible because the parent compound already degrades in darkness with a soil aerobic half-life of roughly seven hours [10] [12].

Table 3 – Reported hydrolytic and photolytic half-lives

| Matrix & condition | Half-life | Principal products | Source |

|---|---|---|---|

| Buffer, Potential of Hydrogen 4, 25 °C | 6.3 – 9.1 days | Bifenazate-diazene | 10 [10] / 11 [9] |

| Buffer, Potential of Hydrogen 7, 25 °C | 7.7 hours – 20 hours | Bifenazate-diazene | 10 [10] / 11 [9] |

| Buffer, Potential of Hydrogen 9, 25 °C | 0.45 – 1.6 hours | Bifenazate-diazene | 10 [10] / 11 [9] |

| Sunlit water, Potential of Hydrogen 5 | 16 hours | 3-hydroxy-4-methoxybiphenyl, 3,4-dihydroxybiphenyl | 10 [10] |

| Simulated sunlight (twelve-hour cycles) | 0.72 – 0.9 day | Same as above | 11 [9] |

| Aerobic soil (dark, 25 °C) | 7.2 hours | 4-methoxybiphenyl | 12 [12] |

Synthetic Methodologies

Industrial Synthesis Protocols

Two scalable routes are employed commercially.

Sequential nitration–reduction–diazotisation–carbamoylation sequence (Figure 1):

- Starting material: p-hydroxybiphenyl.

- Nitration with nitric acid in methyl tert-butyl ether affords 3-nitro-4-hydroxybiphenyl (yield ≈ 90%).

- Methylation with dimethyl carbonate gives 3-nitro-4-methoxybiphenyl (≈ 95%).

- Catalytic hydrogenation over Raney nickel furnishes 3-amino-4-methoxybiphenyl.

- Diazotisation followed by stannous chloride reduction yields the hydrazine hydrochloride, which is acylated with isopropyl chloroformate to deliver bifenazate in 65 – 70% overall yield [13].

Two-step electrophilic substitution–decarboxylation route:

- 4-methoxybiphenyl undergoes Lewis-acid-promoted aromatic substitution with diisopropyl azodicarboxylate, producing a hydrazinedicarboxylate intermediate.

- Controlled thermal decarboxylation gives bifenazate. Although the overall yield is lower (≈ 26%), the short sequence reduces solvent consumption and waste generation [14].

Table 4 – Representative process metrics

| Route | Step count | Key reagents | Global yield | Notable advantages | Source |

|---|---|---|---|---|---|

| Nitration–reduction–diazotisation–acylation | 6 | Nitric acid, dimethyl carbonate, Raney nickel, stannous chloride, isopropyl chloroformate | 65 – 70% | Widely demonstrated at tonne scale; inexpensive raw materials | 17 [13] |

| Diisopropyl azodicarboxylate route | 2 | Diisopropyl azodicarboxylate, Lewis acid (aluminium chloride) | 26% | Minimal reaction stages; reduced waste streams | 18 [14] |

Key Intermediate Compounds

The most critical intermediates across current manufacturing platforms are:

- 3-Nitro-4-hydroxybiphenyl – first nitration product that defines positional selectivity [13].

- 3-Amino-4-methoxybiphenyl – obtained by catalytic hydrogenation; the amine functionality enables diazotisation [13].

- 3-(4-Methoxybiphenyl-3-yl)hydrazine hydrochloride – direct precursor to the final carbamate via nucleophilic acyl substitution [13].

- Hydrazinedicarboxylate adduct of diisopropyl azodicarboxylate to 4-methoxybiphenyl – pivotal intermediate in the short two-step route [14].

The structural integrity and purity of these species determine final assay and colour of the technical active ingredient, so they are tightly controlled in industrial quality-control protocols [15].

Purity

Physical Description

Color/Form

Beige crystalline solid (technical grade)

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Odor

Slight aromatic /Technical bifenazate/

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Vapor Pressure

7.5X10-8 mm Hg at 25 °C

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Acaricides, Insecticides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: M. A. Dekeyser, P. T. McDonald, World Intellectual Property Organization patent 9310083; eidem, United States of America patent 5367093 (1993, 1994 both to Uniroyal).

General Manufacturing Information

Analytic Laboratory Methods

The "modified excised leaf disc method" is based on leaf discs that fit tightly the bottom halves of 50-mm petri dishes. The bottom half of each petri dish is covered with wet cotton wool to prolong leaf freshness. The side wall of each bottom half has a small hole to allow the petiole of the leaf disc to protrude outside the petri dish. The top half of each petri dish has a 28-mm (diameter) window. For phytophagous mites the window is covered with a 40-um mesh Pecap polyester screen. Using this method it was possible to estimate the LC50 value of bifenazate to be 0.00413 g (AI)/L and the LC50 value of spirodiclofen to be 0.40050 g (AI)/L to the twospotted spider mite, Tetranychus urticae Koch (Acari: Tetranychidae). The method reduces losses due to escapees and allows observations to be made as long as 9 d after treatment.

Interactions

Dates

2: Satheshkumar A, Senthurpandian VK, Shanmugaselvan VA. Dissipation kinetics of bifenazate in tea under tropical conditions. Food Chem. 2014 Feb 15;145:1092-6. doi: 10.1016/j.foodchem.2013.09.042. Epub 2013 Sep 14. PubMed PMID: 24128589.

3: Hiragaki S, Kobayashi T, Ochiai N, Toshima K, Dekeyser MA, Matsuda K, Takeda M. A novel action of highly specific acaricide; bifenazate as a synergist for a GABA-gated chloride channel of Tetranychus urticae [Acari: Tetranychidae]. Neurotoxicology. 2012 Jun;33(3):307-13. doi: 10.1016/j.neuro.2012.01.016. Epub 2012 Feb 6. PubMed PMID: 22330756.

4: Van Leeuwen T, Van Nieuwenhuyse P, Vanholme B, Dermauw W, Nauen R, Tirry L. Parallel evolution of cytochrome b mediated bifenazate resistance in the citrus red mite Panonychus citri. Insect Mol Biol. 2011 Feb;20(1):135-40. doi: 10.1111/j.1365-2583.2010.01040.x. Epub 2010 Aug 23. PubMed PMID: 20735493.

5: Khajehali J, Van Leeuwen T, Tirry L. Susceptibility of an organophosphate resistant strain of the two-spotted spider mite (Tetranychus urticae) to mixtures of bifenazate with organophosphate and carbamate insecticides. Exp Appl Acarol. 2009 Nov;49(3):185-92. doi: 10.1007/s10493-009-9261-3. Epub 2009 Mar 29. PubMed PMID: 19330529.

6: Van Nieuwenhuyse P, Van Leeuwen T, Khajehali J, Vanholme B, Tirry L. Mutations in the mitochondrial cytochrome b of Tetranychus urticae Koch (Acari: Tetranychidae) confer cross-resistance between bifenazate and acequinocyl. Pest Manag Sci. 2009 Apr;65(4):404-12. doi: 10.1002/ps.1705. PubMed PMID: 19165831.

7: Ochiai N, Mizuno M, Mimori N, Miyake T, Dekeyser M, Canlas LJ, Takeda M. Toxicity of bifenazate and its principal active metabolite, diazene, to Tetranychus urticae and Panonychus citri and their relative toxicity to the predaceous mites, Phytoseiulus persimilis and Neoseiulus californicus. Exp Appl Acarol. 2007;43(3):181-97. Epub 2007 Oct 31. PubMed PMID: 17972019.

8: Van Leeuwen T, Van Pottelberge S, Nauen R, Tirry L. Organophosphate insecticides and acaricides antagonise bifenazate toxicity through esterase inhibition in Tetranychus urticae. Pest Manag Sci. 2007 Dec;63(12):1172-7. PubMed PMID: 17880043.

9: Van Leeuwen T, Tirry L, Nauen R. Complete maternal inheritance of bifenazate resistance in Tetranychus urticae Koch (Acari: Tetranychidae) and its implications in mode of action considerations. Insect Biochem Mol Biol. 2006 Nov;36(11):869-77. Epub 2006 Sep 3. PubMed PMID: 17046600.

10: Rhodes EM, Liburd OE, Kelts C, Rondon SI, Francis RR. Comparison of single and combination treatments of Phytoseiulus persimilis, Neoseiulus californicus, and Acramite (bifenazate) for control of twospotted spider mites in strawberries. Exp Appl Acarol. 2006;39(3-4):213-25. Epub 2006 Jun 13. PubMed PMID: 16770685.